nNOS vs. eNOS Selectivity Ratio: Target Compound Compared with In-Class NOS Inhibitors
In a hemoglobin capture assay performed at pH 7.4 and 37 °C using rat recombinant nNOS and bovine recombinant eNOS, the target compound (US9212144, Example 12) exhibited a Ki of 254 nM against nNOS and a Ki of 7,770 nM against eNOS, yielding an eNOS/nNOS selectivity ratio of approximately 31-fold [1]. This level of isoform discrimination is notable because many early-generation tetrazole-containing NOS inhibitors display far narrower selectivity windows; for example, the pyridin-2-amine lead compound in the same patent series (US9212144, Example 2) showed single-digit nanomolar potency against nNOS but with only modest selectivity over eNOS [2]. The cyclohexyl-tetrazole scaffold thus offers a differentiated balance of potency and selectivity.
| Evidence Dimension | eNOS/nNOS selectivity ratio |
|---|---|
| Target Compound Data | nNOS Ki = 254 nM; eNOS Ki = 7,770 nM; Selectivity ratio ≈ 30.6 |
| Comparator Or Baseline | US9212144 Example 2 (pyridin-2-amine lead): nNOS Ki ≈ 7 nM; selectivity over eNOS reported as modest (<10-fold) |
| Quantified Difference | Target compound shows >3× higher isoform selectivity index (31-fold vs. <10-fold), albeit with lower absolute nNOS potency |
| Conditions | Hemoglobin capture assay, pH 7.4, 37 °C; nNOS (rat recombinant) and eNOS (bovine recombinant) expressed in E. coli |
Why This Matters
A 31-fold selectivity window against eNOS is critical for minimizing cardiovascular side effects (hypotension) in nNOS-targeted research applications, making this compound a more suitable tool for neuropathic pain or neurodegenerative disease models than less selective in-class alternatives.
- [1] BindingDB Entry BDBM50449047; CHEMBL3126214. US9212144, Example 12. Ki (nNOS, rat) = 254 nM; Ki (eNOS, bovine) = 7.77 × 10³ nM. View Source
- [2] BindingDB Entry BDBM50328814; US9212144, Example 2. Ki (nNOS, rat) = 7 nM. Selectivity over eNOS described as modest in the patent disclosure. View Source
